2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one
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Overview
Description
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one, also known as DBF, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DBF is a benzofuran derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits antioxidant effects by reducing oxidative stress and lipid peroxidation. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one in lab experiments is its ability to exhibit multiple therapeutic effects such as anti-inflammatory, antioxidant, and anti-tumor properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
For 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one research include investigating its potential as a treatment for various diseases such as cancer, diabetes, and neurological disorders. Studies could focus on optimizing its therapeutic potential by understanding its mechanism of action and developing more efficient synthesis methods. In addition, studies could investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one involves the reaction of 2,2-dimethylazetidine-1-carboxylic acid with 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 181-183°C.
Scientific Research Applications
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anti-tumor properties. This compound has been investigated as a potential treatment for various diseases such as cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
2-(2,2-dimethylazetidine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-9-12-10(17)5-4-6-11(12)19-13(9)14(18)16-8-7-15(16,2)3/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBNQSSQTDPELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCC3(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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